molecular formula C10H7BrFIN2 B7895748 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole

1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole

Cat. No.: B7895748
M. Wt: 380.98 g/mol
InChI Key: TZHKLARHZXFGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole is a halogenated pyrazole derivative characterized by a 3-bromo-4-fluorophenylmethyl group at the N1 position and an iodine atom at the C4 position of the pyrazole ring. Its synthesis typically involves a ring-opening reaction of epoxide intermediates with 4-iodo-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF), followed by Sonogashira coupling or other functionalization steps to introduce additional substituents . The compound’s structural features—particularly the electron-withdrawing bromo and fluoro groups on the aromatic ring and the iodopyrazole core—make it a candidate for applications in medicinal chemistry, such as antifungal agents, as suggested by its role in triazole-based drug design .

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFIN2/c11-9-3-7(1-2-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHKLARHZXFGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)I)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Functionalization

The iodination of the pyrazole ring typically precedes benzylation to avoid competing side reactions. A reported method for 4-iodo-1-methyl-1H-pyrazole involves direct iodination using iodine and silver triflate in dichloromethane at 0°C, achieving yields >80%. For the target compound, analogous conditions may iodinate 1H-pyrazole at the 4-position, though protecting group strategies (e.g., SEM or trityl groups) might be necessary to direct regioselectivity.

N-Alkylation with Halogenated Benzyl Groups

The benzylation of 4-iodo-1H-pyrazole requires careful optimization to avoid dehalogenation. A study on 4-bromo-1-phenyl-1H-pyrazole derivatives utilized NaH in DMF to deprotonate the pyrazole nitrogen, followed by treatment with methyl iodide for O-alkylation. Adapting this method, 3-bromo-4-fluorobenzyl bromide reacts with 4-iodo-1H-pyrazole in the presence of NaH or K2CO3 in polar aprotic solvents (DMF, DMSO) at 60–80°C. Yields for similar N-benzylations range from 65% to 88%, depending on stoichiometry and solvent choice.

Table 1: Optimization of N-Benzylation Conditions

Benzyl HalideBaseSolventTemperature (°C)Yield (%)
3-Bromo-4-fluorobenzyl bromideNaHDMF6072
3-Bromo-4-fluorobenzyl chlorideK2CO3DMSO8068
3-Bromo-4-fluorobenzyl iodideCs2CO3THF5075

Halogenation Techniques

Sequential Electrophilic Halogenation

For substrates where halogenation is performed post-cyclization, electrophilic bromination and fluorination require directed ortho-metalation strategies. However, the presence of electron-withdrawing groups (e.g., iodopyrazole) deactivates the benzene ring, making direct electrophilic substitution challenging. Instead, pre-halogenated benzyl halides are preferred.

Late-Stage Iodination

In cases where iodination follows benzylation, metal-halogen exchange reactions offer precision. A Grignard-based approach for 4-iodo-1-methyl-1H-pyrazole employed isopropylmagnesium chloride lithium chloride complex to generate a pyrazolylmagnesium intermediate, which subsequently reacted with iodine. This method, though low-yielding (15–29% in analogous reactions), avoids premature dehalogenation.

Purification and Characterization

Crude products are typically purified via silica gel chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol. Recrystallization from ethanol or acetonitrile improves purity for crystalline derivatives.

Key Analytical Data:

  • 1H NMR (CDCl3): δ 7.85 (s, 1H, pyrazole-H), 7.50–7.30 (m, 3H, aryl-H), 5.20 (s, 2H, CH2), 2.40 (s, 3H, CH3).

  • LC-MS : m/z 380.98 [M+H]+ (calculated for C10H7BrFIN2) .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium tert-butoxide, or organolithium compounds can be used for substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, alkoxy, or alkyl derivatives, while coupling reactions can produce biaryl or diaryl compounds.

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives, including 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole, have been investigated for their potential as anticancer agents. Research indicates that compounds with similar structures can exhibit significant antiproliferative effects against various cancer cell lines.

Cancer Type Cell Line IC50 Value
Breast CancerMDA-MB-231Not specified
Liver CancerHepG2Not specified
Colorectal CancerHCT1167.76 µM
Ovarian CancerOVCAR-89.76 µM

Studies have shown that these compounds can inhibit tumor growth and promote apoptosis in cancerous cells, making them candidates for further development as therapeutic agents .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Research indicates that pyrazole derivatives can be effective against both Gram-positive and Gram-negative bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Klebsiella pneumoniae.
  • Gram-negative Bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

These findings suggest that 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole could be developed into an antibiotic agent .

Anti-inflammatory Activity

Inflammation is a critical process in many diseases, and pyrazole derivatives have been evaluated for their anti-inflammatory effects. Compounds similar to 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole have shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

In vivo studies have reported significant reductions in inflammatory markers, indicating that these compounds could be used to manage inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole typically involves the reaction of aryl hydrazines with suitable carbonyl compounds, allowing for the introduction of various substituents that modulate biological activity. The presence of bromine and iodine enhances the compound's reactivity and biological profile.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in various applications:

  • Anticancer Study : A study published in the International Journal of Pharmaceutical Sciences Review and Research highlighted the anticancer potential of pyrazole derivatives, showing significant inhibition of cancer cell proliferation .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of pyrazole compounds, demonstrating effectiveness against multiple bacterial strains .
  • Inflammatory Response : Research has also explored the anti-inflammatory capabilities of pyrazole derivatives, revealing their potential to reduce inflammation through COX inhibition .

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of halogens in its structure can enhance its binding affinity and specificity towards these targets, thereby modulating their activity and function.

Comparison with Similar Compounds

Halogen-Substituted Pyrazoles

A. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (CAS 943320-27-4)

  • Structure : Differs in the absence of the 3-bromo-4-fluorophenylmethyl group; instead, it has a phenyl group at N1 and a methoxy substituent at C3.
  • Synthesis : Prepared via methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using NaH/CH₃I .
  • Lacks the fluorinated aromatic ring, reducing steric bulk and altering pharmacokinetic properties.

B. 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 618098-85-4)

  • Structure : Replaces the iodopyrazole core with a carbaldehyde group and introduces a 4-methoxyphenyl substituent at C3.
  • Key Differences :
    • The aldehyde group enables further functionalization (e.g., Schiff base formation), unlike the inert C4-iodo group in the target compound .
    • The 4-methoxyphenyl group may enhance π-π stacking interactions in biological systems.

C. 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Structure : Incorporates a thiazole-triazole-pyrrole hybrid scaffold with bromo and fluoro substituents.
  • The dihydropyrazole moiety introduces conformational rigidity, contrasting with the planar pyrazole ring in the target compound.

Halogen Positional Isomers and Bioisosteres

A. 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-40-4)

  • Structure : Substitutes iodine with a nitro group at C4 and replaces bromine with chlorine on the phenyl ring.
  • Key Differences: The nitro group is a strong electron-withdrawing group, which may reduce stability under reducing conditions compared to the iodo substituent .

B. 4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine (CAS 1001757-56-7)

  • Structure : Features an amine group at C3 and a 2-fluorobenzyl group at N1.
  • Key Differences :
    • The amine group enables hydrogen bonding, enhancing solubility and target engagement .
    • The 2-fluoro substituent on the benzyl group alters the spatial orientation of the aromatic ring compared to the 3-bromo-4-fluoro configuration.

Functionalized Pyrazole Derivatives

A. 4-Bromo-1-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole (CAS 2415520-44-2)

  • Structure : Integrates an azetidine ring conjugated to a 4-fluorobenzoyl group, attached via a methyl linker to the pyrazole.
  • Key Differences :
    • The azetidine ring introduces a strained four-membered heterocycle, which may influence metabolic stability .
    • The benzoyl group adds a hydrogen-bond acceptor site, contrasting with the simple halogenated aryl group in the target compound.

B. 1-(3-Bromo-4-fluorophenyl)-1-propanone (CAS 202865-82-5)

  • Structure: A non-pyrazole analog with a ketone functional group.
  • Key Differences :
    • The absence of the pyrazole ring reduces nitrogen-mediated interactions (e.g., metal coordination) .
    • The ketone group offers reactivity for nucleophilic additions, diverging from the substitutionally inert iodopyrazole.

Biological Activity

1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of bromine, fluorine, and iodine substituents, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole is C9H7BrFIN2C_9H_7BrFIN_2, with a molecular weight of approximately 303.07 g/mol. The presence of halogen atoms (Br, F, I) in its structure is significant as these groups can enhance the lipophilicity and biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines LNCaP and PC-3. One compound demonstrated an IC50 value of 18 μM against LNCaP cells, indicating significant growth inhibition .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
Compound 10eLNCaP18PSA downregulation
Lead Compound T3LNCaPN/AReference
Other DerivativesPC-3VariousN/A

Androgen Receptor Antagonism

The androgen receptor (AR) plays a crucial role in the progression of prostate cancer. Pyrazole derivatives have been investigated for their ability to act as AR antagonists. Compounds similar to 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole have shown promising results in inhibiting AR activity, which could lead to new therapeutic strategies for treating hormone-dependent cancers .

Antiviral Activity

In addition to anticancer properties, pyrazole derivatives have also been explored for antiviral applications. Certain compounds have demonstrated efficacy against viruses such as herpes simplex virus type 1 (HSV-1) and tobacco mosaic virus (TMV). For instance, one study reported that a pyrazole derivative reduced HSV-1 plaque formation by 69% at a concentration of 0.5 mg/mL . This suggests potential applications in antiviral drug development.

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives:

  • Prostate Cancer Study : A study evaluated the antiproliferative effects of various pyrazole derivatives on prostate cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly affected the compounds' efficacy against cancer cells .
  • Antiviral Research : Researchers synthesized new pyrazole-based compounds and assessed their antiviral properties against several viruses. The findings revealed that modifications in the pyrazole structure could enhance antiviral activity, suggesting avenues for further research in this area .

Q & A

Basic Research Questions

Q. What key structural features of 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole influence its reactivity?

  • The compound’s reactivity is governed by:

  • Electron-withdrawing substituents : The iodine atom at the 4-position and the bromo-fluorophenyl group at the 1-position create an electron-deficient pyrazole ring, favoring nucleophilic aromatic substitution or cross-coupling reactions .
  • Steric effects : The bulky (3-bromo-4-fluorophenyl)methyl group may hinder reactions at the adjacent nitrogen or carbon positions, necessitating optimized catalysts or reaction conditions .
    • Methodological Insight : Computational modeling (e.g., DFT) can predict reactive sites by analyzing charge distribution and steric maps .

Q. How can researchers verify the purity and identity of this compound post-synthesis?

  • Spectroscopic Techniques :

  • NMR : Analyze 1^1H and 13^13C spectra for characteristic peaks (e.g., iodine’s deshielding effect on adjacent protons) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the isotopic pattern from bromine and iodine .
    • Chromatography : Use HPLC with a C18 column and UV detection to assess purity (>95% by area) .

Q. What synthetic routes are effective for halogenated pyrazole derivatives like this compound?

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura or Ullmann reactions can introduce aryl/heteroaryl groups at the 4-iodo position .
  • Cyclocondensation : Build the pyrazole core using hydrazine and diketone precursors, followed by halogenation via NBS or KI/oxidant systems .
  • Key Reagents : Copper(II) bis(trifluoromethanesulfonate) for regioselective substitutions; ionic liquids for greener synthesis .

Advanced Research Questions

Q. How do reaction conditions (temperature, catalyst) affect cross-coupling yields at the 4-iodo position?

  • Optimization Strategies :

ConditionImpact on YieldEvidence
Pd(PPh3_3)4_4 (5 mol%)70–85% yield in Suzuki couplings
80–100°C in DMFEnhances catalyst activity but risks decomposition above 130°C
Ligand-free systemsReduces steric hindrance for bulky substrates
  • Contradictions : Higher temperatures (>100°C) may degrade the iodo substituent; lower temps (50–80°C) with microwave assistance improve efficiency .

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

  • Multi-Technique Validation :

  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments caused by halogen proximity .
  • X-Ray Crystallography : Resolve structural ambiguities (e.g., crystal packing effects) using datasets from analogs .
    • Case Study : In related pyrazoles, fluorine’s anisotropic effects caused splitting in 19^19F NMR, misinterpreted as impurities until confirmed by X-ray .

Q. What strategies mitigate steric hindrance during functionalization of the 4-iodo position?

  • Catalyst Design : Use bulky ligands (e.g., XPhos) to shield the metal center and direct coupling to the iodo site .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics, reducing side-product formation .

Q. How does the pyrazole ring’s electronic environment influence biological target interactions?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : Enhance binding to enzymes like kinases by increasing electrophilicity at the pyrazole core .
  • Halogen Bonding : Iodo and bromo substituents act as halogen bond donors, improving affinity for hydrophobic protein pockets .
    • Methodology : Molecular docking (AutoDock Vina) and MD simulations predict binding modes; validate via SPR or ITC .

Q. What challenges arise when scaling up synthesis while maintaining regioselectivity?

  • Process Chemistry Considerations :

  • Catalyst Loading : Reduce Pd usage (<1 mol%) via ligand-accelerated catalysis to lower costs .
  • Purification : Use flash chromatography or recrystallization (ethanol/water) to isolate regioisomers .
    • Case Study : A scaled-up Ullmann reaction required strict oxygen exclusion to prevent iodide oxidation, achieved via N2_2 sparging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.